1-(2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride
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Overview
Description
1-(2,3-Dihydro-1H-inden-1-yl)methanamine hydrochloride is a chemical compound known for its significant physiological and pharmacological activities. It is a derivative of indene, a bicyclic hydrocarbon, and is often used as an intermediate in the synthesis of various bioactive compounds. This compound is particularly noted for its role as a selective 5-HT2A receptor agonist, which has implications in neuropharmacology .
Preparation Methods
The synthesis of 1-(2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride can be achieved through several methods:
From Ethyl 1H-indene-1-carboxylate: This method involves hydrogenation, hydrolysis, amidation, and reduction.
From 6-Methoxy-2,3-dihydro-1H-inden-1-one: This synthesis route includes cyanation, reduction using sodium borohydride (NaBH4), and hydrogenation.
From 4-Nitro-3-phenylbutanoic Acid: This method involves cyclization to nitromethylindanone, reduction to alcohol, dehydration to nitromethylindene, and hydrogenation over palladium on carbon (Pd/C) to yield the amine, which is then treated with hydrogen chloride to form the hydrochloride salt.
Chemical Reactions Analysis
1-(2,3-Dihydro-1H-inden-1-yl)methanamine hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the use of reducing agents like NaBH4 or hydrogenation over Pd/C.
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst.
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major products formed from these reactions include various substituted indenes and their derivatives .
Scientific Research Applications
1-(2,3-Dihydro-1H-inden-1-yl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and bioactive compounds.
Biology: The compound is used in studies related to neurotransmitter systems, particularly serotonin receptors.
Medicine: It has potential therapeutic applications due to its activity as a 5-HT2A receptor agonist, which is relevant in the treatment of psychiatric disorders.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride primarily involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. As an agonist, it binds to these receptors and mimics the action of serotonin, leading to various physiological effects. This interaction can influence mood, perception, and cognition, making it relevant in neuropharmacological research .
Comparison with Similar Compounds
1-(2,3-Dihydro-1H-inden-1-yl)methanamine hydrochloride can be compared with other similar compounds such as:
(6-Methoxy-2,3-dihydro-1H-inden-1-yl)methanamine: This compound also acts on serotonin receptors but has different substituents that may alter its pharmacological profile.
(2,3-Dihydro-1H-inden-5-yl)methanamine hydrochloride: Another similar compound with variations in the position of functional groups, affecting its chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which confers selective activity at the 5-HT2A receptor, making it a valuable tool in neuropharmacological studies .
Properties
CAS No. |
1187927-97-4 |
---|---|
Molecular Formula |
C10H14ClN |
Molecular Weight |
183.7 |
Purity |
95 |
Origin of Product |
United States |
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